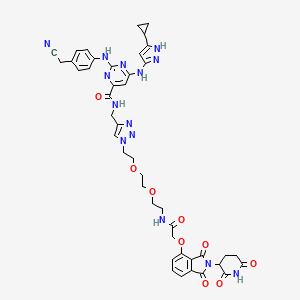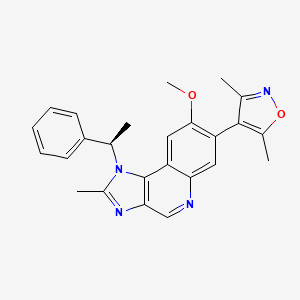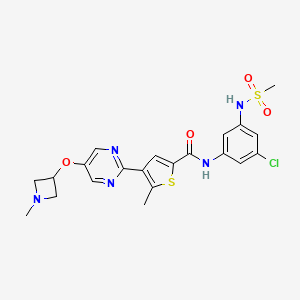
Dhx9-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dhx9-IN-4 is a small molecule inhibitor that targets the RNA helicase DHX9. DHX9 is a multifunctional DEAH-box ATP-independent RNA helicase that plays crucial roles in replication, transcription, translation, RNA splicing, and RNA processing, contributing to the maintenance of genomic stability . Overexpression of DHX9 is evident in multiple cancer types, making it an attractive target for oncology drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dhx9-IN-4 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are proprietary and have been developed by pharmaceutical companies specializing in oncology drug discovery .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet regulatory standards for pharmaceutical compounds .
Chemical Reactions Analysis
Types of Reactions
Dhx9-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often intermediates in the synthesis of more complex molecules or derivatives with enhanced biological activity .
Scientific Research Applications
Dhx9-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving DHX9.
Biology: Helps in understanding the role of DHX9 in cellular processes such as replication, transcription, and RNA processing.
Medicine: Investigated as a potential therapeutic agent for treating cancers with overexpression of DHX9.
Industry: Utilized in the development of new drugs targeting RNA helicases and related pathways.
Mechanism of Action
Dhx9-IN-4 exerts its effects by inhibiting the RNA helicase activity of DHX9. This inhibition leads to the accumulation of RNA/DNA secondary structures such as R-loops and circular RNA, inducing replication stress and preventing DNA replication in the S phase. The compound selectively targets cells with defective mismatch repair, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Dhx9-IN-2: Another small molecule inhibitor targeting DHX9 with similar biochemical properties.
Rifabutin: An antibiotic with RNA helicase inhibitory activity.
Fludarabine Phosphate: A nucleoside analog used in cancer treatment.
Uniqueness
Dhx9-IN-4 is unique in its selective inhibition of DHX9 in microsatellite instable tumors, making it a promising candidate for targeted cancer therapy. Its ability to induce replication stress and apoptosis specifically in cells with defective mismatch repair sets it apart from other inhibitors .
Properties
Molecular Formula |
C21H22ClN5O4S2 |
|---|---|
Molecular Weight |
508.0 g/mol |
IUPAC Name |
N-[3-chloro-5-(methanesulfonamido)phenyl]-5-methyl-4-[5-(1-methylazetidin-3-yl)oxypyrimidin-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H22ClN5O4S2/c1-12-18(20-23-8-16(9-24-20)31-17-10-27(2)11-17)7-19(32-12)21(28)25-14-4-13(22)5-15(6-14)26-33(3,29)30/h4-9,17,26H,10-11H2,1-3H3,(H,25,28) |
InChI Key |
REJLULZCWIPZCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)NC2=CC(=CC(=C2)Cl)NS(=O)(=O)C)C3=NC=C(C=N3)OC4CN(C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


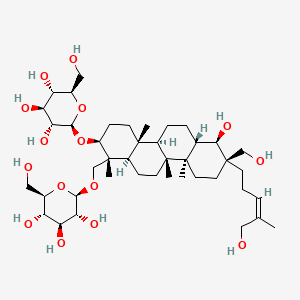
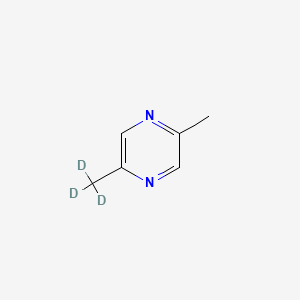
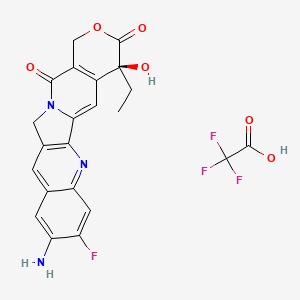
![2-(6,20-Diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;(2,5-dioxopyrrolidin-1-yl) acetate;perchlorate](/img/structure/B12384501.png)
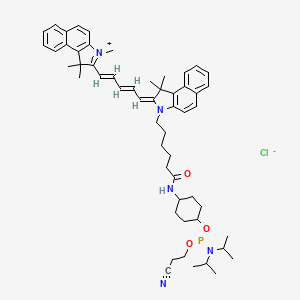
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]penta-2,4-dienamide](/img/structure/B12384512.png)
![(2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one](/img/structure/B12384520.png)

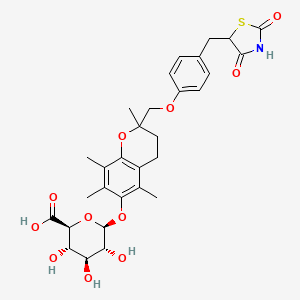
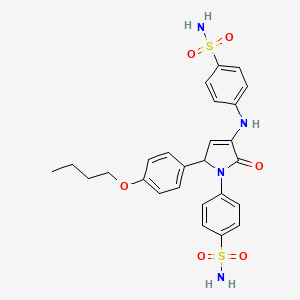
![6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane](/img/structure/B12384541.png)
